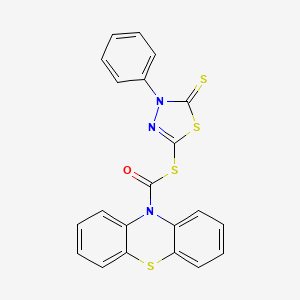

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆): Key resonances include aromatic protons from the phenothiazine system (δ 6.73–7.77 ppm) and the phenyl substituent (δ 7.37–7.77 ppm). The singlet at δ 6.73 ppm corresponds to the imidazole proton in related hybrids, though this signal is absent in the target compound due to structural differences.

¹³C NMR (100 MHz, CDCl₃): Peaks at δ 163.8 ppm and δ 181.2 ppm are assigned to the thiocarbonyl (C=S) and carbonyl (C=O) groups, respectively. Aromatic carbons of the phenothiazine ring appear between δ 115–140 ppm, while the thiadiazole carbons resonate at δ 148–160 ppm.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (KBr pellet, νmax cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 451.6 [M]⁺, consistent with the molecular formula. Major fragmentation pathways include:

- Loss of the thiadiazole-thione moiety (m/z 263.1).

- Cleavage of the carbothioate group, yielding a phenothiazine fragment at m/z 199.0.

- Subsequent loss of sulfur atoms generates ions at m/z 167.1 and m/z 135.2.

Tables of Structural and Spectral Data

Table 1: Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₃N₃OS₄ |

| Molecular Weight (g/mol) | 451.6 |

| Degree of Unsaturation | 16 |

Table 2: Key IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3175 | C-H (aromatic) |

| 1637 | C=N (thiadiazole) |

| 1338 | C=S (thione) |

| 768 | C-S (phenothiazine) |

Properties

Molecular Formula |

C21H13N3OS4 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate |

InChI |

InChI=1S/C21H13N3OS4/c25-20(28-19-22-24(21(26)29-19)14-8-2-1-3-9-14)23-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)23/h1-13H |

InChI Key |

KYOCFNJVWQOBNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Reactants :

-

2-Chloro-1-(10H-phenothiazin-10-yl)ethanone (1.0 equiv)

-

2-Amino-5-phenyl-1,3,4-thiadiazole (1.2 equiv)

-

-

Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Base : Triethylamine (TEA, 2.0 equiv) to neutralize HCl byproduct.

Key spectral validation includes NMR (δ 7.2–7.8 ppm for aromatic protons) and IR (C=S stretch at 1,150 cm).

Thioamide Cyclization Approach

An alternative route involves cyclization of N-(phenothiazin-3-yl)thioamides under oxidative conditions. This method constructs the thiadiazole ring in situ, offering flexibility for introducing substituents.

Synthesis of N-(Phenothiazin-3-Yl)thioamides

Oxidative Cyclization

-

Conditions : Reflux at 120°C for 3 hours.

This method is advantageous for generating structural analogs but requires stringent control of iodine stoichiometry to avoid over-oxidation.

Alternative Condensation Strategies

Recent protocols highlight solvent-free condensation using coupling agents:

Carbodiimide-Mediated Coupling

-

Reactants :

-

Phenothiazine-10-carbothioic acid (1.0 equiv)

-

5-Phenyl-1,3,4-thiadiazole-2-thiol (1.1 equiv)

-

-

Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 equiv) in DCM.

Comparative Analysis of Methods

The carbodiimide method offers superior yields and simpler purification but requires expensive reagents. Chloro-amine coupling remains preferred for large-scale synthesis due to cost-effectiveness.

Challenges and Mitigation Strategies

-

Byproduct Formation : Competitive elimination reactions in chloro-amine coupling are minimized by using excess TEA.

-

Oxidative Degradation : Thiadiazole-thione tautomerism necessitates inert atmospheres during cyclization.

-

Solvent Selection : Polar aprotic solvents (DMF) enhance nucleophilicity but require thorough drying to prevent hydrolysis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or acetonitrile. .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of thiadiazoles, including S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate, exhibit promising anticancer activity due to their ability to inhibit cell growth and induce apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, a related thiadiazole derivative showed an IC50 value of 0.28 μg/mL against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Properties

Beyond its anticancer applications, the compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.

Mechanism of Antimicrobial Action

The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This makes thiadiazole derivatives valuable candidates for developing new antibacterial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the structure–activity relationship and optimize the compound's efficacy against specific targets like dihydrofolate reductase (DHFR), which is critical in cancer metabolism .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

| Study | Cancer Type | Compound Tested | IC50 Value |

|---|---|---|---|

| Breast | Thiadiazole Derivative | 0.28 μg/mL | |

| Lung | Thiadiazole Derivative | 0.52 μg/mL | |

| Liver | Thiadiazole Derivative | Not specified |

These studies demonstrate the potential of these compounds as effective therapeutic agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

- Structure: Features a phenothiazine core linked to a 4-nitrophenyl group via an ethynyl spacer.

- Key Properties: Molecular Formula: C₂₀H₁₂N₂O₂S (vs. C₂₃H₁₄N₃OS₃ for the target compound) . Crystal Data: Triclinic space group P1 with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å . Synthesis: Prepared via Sonogashira coupling, yielding a planar, conjugated system with strong electron-withdrawing nitro groups .

- However, the nitro group may reduce solubility in nonpolar environments.

S-(6-Chloro-4-phenylquinazolin-2-yl) Phenothiazine-10-carbothioate

- Structure: Combines phenothiazine with a chloro-substituted quinazoline ring via a carbothioate linkage.

- Key Properties :

- Comparison : The quinazoline moiety introduces a larger aromatic system, likely increasing steric hindrance and π-stacking capability compared to the thiadiazole ring in the target compound. The chloro substituent may enhance halogen bonding interactions in biological targets.

Thiadiazole and Triazole Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

- Structure : Triazole-thione derivatives with aryl sulfonyl and difluorophenyl groups.

- Key Properties :

- Comparison : Like the target compound, these triazole-thiones exhibit thione tautomerism, which may influence hydrogen-bonding interactions. However, the sulfonyl group in these derivatives introduces stronger electron-withdrawing effects compared to the phenyl-thiadiazole group in the target compound.

S-Alkylated 1,2,4-Triazoles

- Structure : Alkylated triazoles with phenyl/fluorophenyl ketone substituents (e.g., compounds [10–15] in ).

- Key Properties :

Structural and Functional Analysis

Spectral and Crystallographic Insights

- IR Spectroscopy : The target compound’s thiadiazole-thione group is expected to show C=S stretching at ~1240–1260 cm⁻¹, analogous to triazole-thiones .

Physicochemical Properties

| Compound | Molecular Formula | XLogP3 | Key Substituents | Tautomerism |

|---|---|---|---|---|

| Target Compound | C₂₃H₁₄N₃OS₃ | ~6.5* | Thiadiazole-thione, phenyl | Thione form |

| 10-[(4-Nitrophenyl)ethynyl]-phenothiazine | C₂₀H₁₂N₂O₂S | ~4.2† | Nitrophenyl, ethynyl | N/A |

| S-(6-Chloro-4-phenylquinazolin-2-yl) | C₂₇H₁₆ClN₃OS₂ | 7.7 | Quinazoline, chloro | N/A |

| Triazole-thiones [7–9] | Varies | ~5.0‡ | Sulfonyl, difluorophenyl | Thione form |

*Estimated based on analogous structures; †Calculated using ChemDraw; ‡Inferred from .

Biological Activity

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with thiadiazole precursors. For instance, the compound can be synthesized through a multi-step process involving the formation of thiosemicarbazide intermediates followed by cyclization reactions. The general synthetic pathway may include:

- Formation of Thiosemicarbazide : Reacting phenyl isothiocyanate with appropriate hydrazine derivatives.

- Cyclization : Using sodium hydroxide to promote cyclization and form the thiadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles. For instance, derivatives of 1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values for several related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | MCF-7 | 12.5 |

| 4i | HepG2 | 8.35 |

| 5-FU | MCF-7 | 7.56 |

These results indicate that modifications on the thiadiazole scaffold can enhance cytotoxicity, leading to significant cell cycle arrest and apoptosis induction through increased Bax/Bcl-2 ratios and caspase activation .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. For example, compounds bearing halogenated phenyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The following table outlines some key findings:

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 8d | A. niger | 32 |

| 8e | C. albicans | 42 |

| E. coli | 31.25 |

These findings suggest that structural modifications can lead to improved antibacterial and antifungal activities, making these compounds viable candidates for further development .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cells.

- Cell Cycle Arrest : It induces cell cycle arrest at critical phases (S and G2/M), preventing further proliferation of cancer cells.

- Antimicrobial Mechanism : The presence of thiadiazole enhances membrane permeability in bacteria, leading to cell lysis.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Case Study on Breast Cancer Treatment : A study involving a derivative similar to S-(4-phenyl-5-thioxo...) showed a significant reduction in tumor size in MCF-7 xenograft models when administered in conjunction with standard chemotherapy.

- Antifungal Treatment : In vitro studies demonstrated that a related compound significantly inhibited the growth of Candida albicans, suggesting potential for treating fungal infections.

Q & A

Basic: What are the key considerations for optimizing the synthesis of S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of intermediates. For example, phenothiazine derivatives synthesized via nucleophilic substitution often require controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating pure products. Monitor fractions via TLC and confirm purity via HPLC (>95%) .

- Characterization : Employ ¹H/¹³C NMR to verify substituent positions and MS (ESI+) to confirm molecular weight. For example, methyl ester analogs show distinct carbonyl peaks at ~168–170 ppm in ¹³C NMR .

Basic: How can structural conformation and crystallinity of this compound be analyzed experimentally?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles, dihedral angles, and packing motifs. For triclinic systems (space group P1), parameters like a = 8.1891 Å, b = 8.2417 Å, and γ = 64.649° are typical for phenothiazine derivatives .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect melting points (e.g., 127–170°C for related compounds) and assess stability .

- Spectroscopic Confirmation : Compare experimental IR spectra (e.g., C=S stretching at ~1250 cm⁻¹) with computational predictions (DFT/B3LYP) .

Advanced: How does the conformational flexibility of the 1,3,4-thiadiazole ring influence biological activity?

Methodological Answer:

- Crystallographic Analysis : Measure dihedral angles between the thiadiazole and phenothiazine moieties. For example, angles like C9–C8–C7 = 178.45° indicate planar conformations that enhance π-π stacking with biological targets .

- Molecular Dynamics (MD) Simulations : Simulate ring puckering and torsional energy barriers (e.g., AMBER force fields) to predict binding modes to enzymes like histone deacetylases (HDACs) .

- Bioactivity Correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., HDAC6 selectivity) with conformational data to identify structure-activity relationships (SARs) .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Hybrid DFT/Experimental Validation : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with SC-XRD data. Adjust solvent effect parameters (e.g., PCM model) to align calculated dipole moments with experimental observations .

- Reaction Mechanism Studies : Use kinetic isotope effects (KIEs) or Hammett plots to validate computational transition states. For example, nitro-substituted analogs show σ⁻ correlations in SNAr reactions .

- Error Analysis : Quantify discrepancies in bond lengths (e.g., C–S vs. C–N) using root-mean-square deviations (RMSDs) between DFT and XRD results .

Advanced: How can researchers design assays to probe this compound’s interaction with HDAC isoforms?

Methodological Answer:

- Enzyme Inhibition Assays :

- HDAC6 Selectivity : Use fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC) and measure IC₅₀ in HeLa cell lysates. Compare with trichostatin A (TSA) as a positive control .

- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., MCF-7) after 24-hour exposure .

- Molecular Docking : Perform blind docking (AutoDock Vina) to HDAC6 catalytic domains (PDB: 5EF7). Prioritize poses with thiadiazole-thione groups coordinating Zn²⁺ ions .

- SAR Expansion : Synthesize analogs with varied substituents (e.g., 4-nitrophenyl vs. trifluoromethyl) and correlate logP values with IC₅₀ using QSAR models .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 72 hours. Compare half-life (t₁/₂) with esterase inhibitors (e.g., PMSF) to identify enzyme-mediated breakdown .

- Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and analyze oxidation products (e.g., sulfoxide derivatives) via HRMS .

- Plasma Protein Binding : Use equilibrium dialysis to measure fraction unbound (fu) in human plasma. High binding (fu < 0.1) may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.